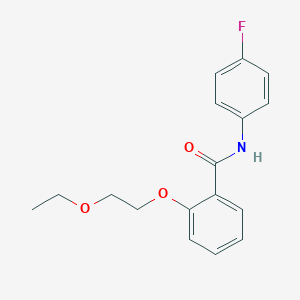![molecular formula C24H28N2O4 B268717 N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as PFBT, and it has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research applications.
作用机制
The mechanism of action of PFBT involves its binding to the D3 dopamine receptor. This binding results in a range of biochemical and physiological effects, including the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
PFBT has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor signaling. Additionally, PFBT has been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
实验室实验的优点和局限性
One of the primary advantages of using PFBT in lab experiments is its high selectivity for the D3 dopamine receptor. This makes it useful for studying the role of this receptor in various physiological processes. However, one limitation of using PFBT is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
未来方向
There are several potential future directions for research on PFBT. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Additionally, further research is needed to fully understand the role of the D3 dopamine receptor in various physiological processes and to identify potential therapeutic applications for compounds that target this receptor.
合成方法
The synthesis of PFBT involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)piperidine to form the intermediate, which is then reacted with 4-(aminocarbonyl)phenylboronic acid to form the final product.
科学研究应用
PFBT has been used extensively in scientific research for a variety of applications. One of the primary uses of this compound is in the study of dopamine receptors in the brain. PFBT has been shown to selectively bind to the D3 dopamine receptor, which makes it useful for studying the role of this receptor in various physiological processes.
属性
产品名称 |
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
分子式 |
C24H28N2O4 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
4-(oxolan-2-ylmethoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H28N2O4/c27-23(18-10-12-19(13-11-18)30-17-20-7-6-16-29-20)25-22-9-3-2-8-21(22)24(28)26-14-4-1-5-15-26/h2-3,8-13,20H,1,4-7,14-17H2,(H,25,27) |
InChI 键 |
NRKNIJGTZQQJNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
规范 SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)




![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)

![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)
